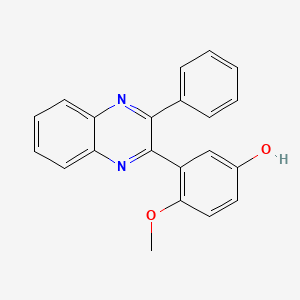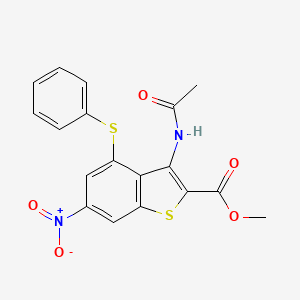
4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol, also known as MPP, is a synthetic compound with potential therapeutic applications. MPP belongs to the class of quinoxaline derivatives and has been shown to exhibit antioxidant and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol is not fully understood. However, it has been suggested that 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. Additionally, 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol has been shown to improve mitochondrial function and reduce lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol exhibits low toxicity and can be used at relatively high concentrations. However, 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol has some limitations. It is not water-soluble, which can limit its use in certain experiments. Additionally, 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol. One potential direction is to investigate the effects of 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol on various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, the mechanism of action of 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol needs to be further elucidated. Finally, the development of water-soluble derivatives of 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol could expand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol involves the reaction of 3-phenylquinoxalin-2-amine and 4-methoxyphenol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified by column chromatography to yield 4-methoxy-3-(3-phenyl-2-quinoxalinyl)phenol as a white crystalline solid.
Propiedades
IUPAC Name |
4-methoxy-3-(3-phenylquinoxalin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-25-19-12-11-15(24)13-16(19)21-20(14-7-3-2-4-8-14)22-17-9-5-6-10-18(17)23-21/h2-13,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEFAVKVDANGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5712630 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6084997.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085004.png)
![[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6085009.png)
![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085015.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[3-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085023.png)

![1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide](/img/structure/B6085042.png)
![2-(2-chlorophenyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6085051.png)
![2-(4-{[(1,4-dioxan-2-ylmethyl)(methyl)amino]methyl}phenyl)-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B6085054.png)
![1-(2-methoxy-4-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6085067.png)
![2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6085074.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6085091.png)
![2-[(2E)-3-(2-furyl)-2-propen-1-yl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6085094.png)
![2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6085104.png)